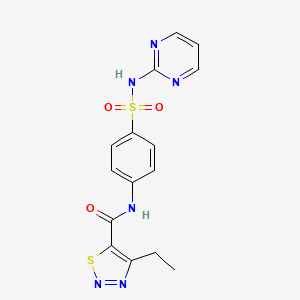
4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N6O3S2 and its molecular weight is 390.44. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Evaluation
The synthesis of novel heterocyclic compounds, including derivatives of "4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide," has been a significant focus in the search for effective antibacterial agents. Research by Azab, Youssef, and El-Bordany (2013) explored synthesizing new compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. Their findings revealed that several synthesized compounds exhibited high antibacterial activity, highlighting the importance of such compounds in developing new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Agents
Another avenue of research involves evaluating the anticancer and anti-inflammatory properties of derivatives of "4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide." For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their cytotoxic activities and 5-lipoxygenase inhibition capabilities. This research underscores the potential of such compounds in developing new treatments for cancer and inflammation (Rahmouni et al., 2016).
Molluscicidal Properties
Research into the molluscicidal properties of thiazolo[5,4-d]pyrimidines, which are structurally related to the compound , has shown promising results in combating schistosomiasis by targeting the intermediate host snails. El-bayouki and Basyouni (1988) synthesized new derivatives demonstrating activity against B. alexandrina snails, indicating the potential of these compounds in addressing parasitic diseases (El-bayouki & Basyouni, 1988).
Enzymatic Activity Enhancement
The exploration of compounds' ability to enhance enzymatic activity, particularly in the context of biotechnological applications, has also been a focus. Abd and Awas (2008) investigated the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters, finding that some compounds significantly increased the reactivity of cellobiase. This research highlights the potential application of these compounds in industrial biotechnology and enzyme activation (Abd & Awas, 2008).
Antimicrobial and Antituberculosis Activities
The development of compounds with antimicrobial and antituberculosis activities is critical in the fight against resistant microbial strains. Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating significant activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of such compounds in treating tuberculosis (Jeankumar et al., 2013).
特性
IUPAC Name |
4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-2-12-13(25-21-19-12)14(22)18-10-4-6-11(7-5-10)26(23,24)20-15-16-8-3-9-17-15/h3-9H,2H2,1H3,(H,18,22)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPGDHJOUNUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

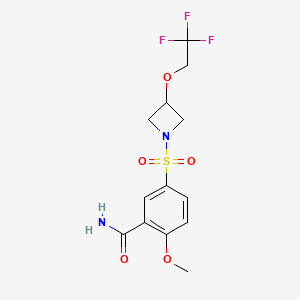
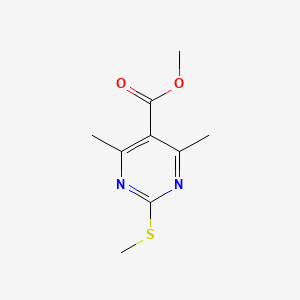
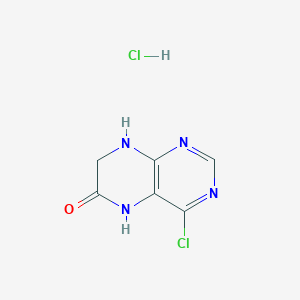
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
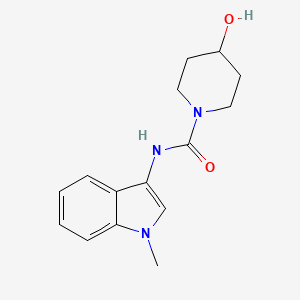
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)
![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)
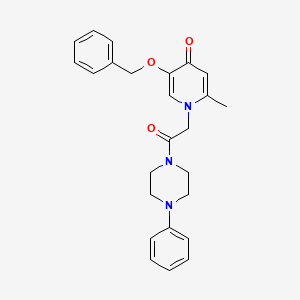
![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)
![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)